
tert-Butyl (5-bromo-2-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(5-bromo-2-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.04 g/mol . This compound is characterized by the presence of both bromine and iodine atoms on a phenyl ring, which is further attached to a carbamate group. It is commonly used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-(5-bromo-2-iodophenyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes the following steps :
Protection of the amine group: The amine group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Halogenation: The protected amine is then subjected to halogenation reactions to introduce bromine and iodine atoms at specific positions on the phenyl ring. This can be achieved using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl).
Analyse Chemischer Reaktionen
tert-butyl N-(5-bromo-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts and boron reagents.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(5-bromo-2-iodophenyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromo-2-iodophenyl)carbamate involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-(5-bromo-2-iodophenyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(3-bromo-5-iodophenyl)carbamate: This compound has the same molecular formula but with different positions of the bromine and iodine atoms on the phenyl ring.
tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate: This compound contains additional fluorine atoms on the phenyl ring, which can alter its chemical properties and reactivity.
The uniqueness of tert-butyl N-(5-bromo-2-iodophenyl)carbamate lies in its specific halogenation pattern, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C11H13BrINO2 |
|---|---|
Molekulargewicht |
398.03 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-2-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
DJOCUCUQZHNARW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


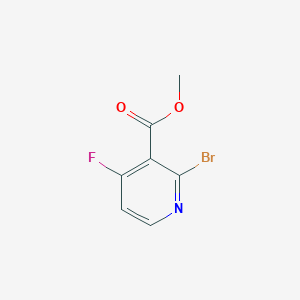

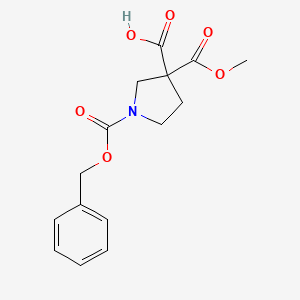
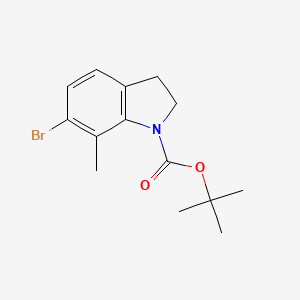
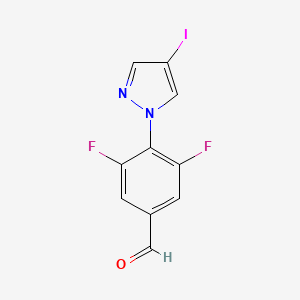




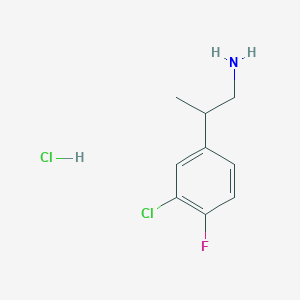
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
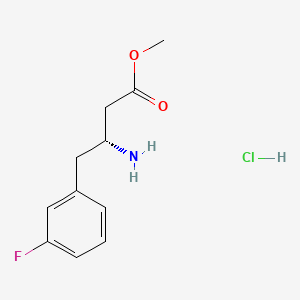
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)

